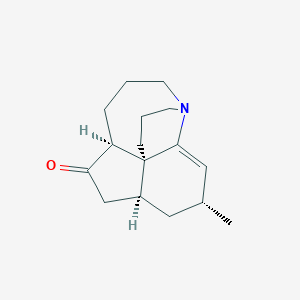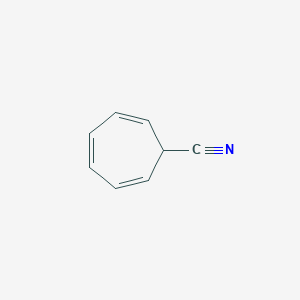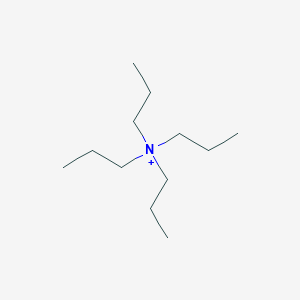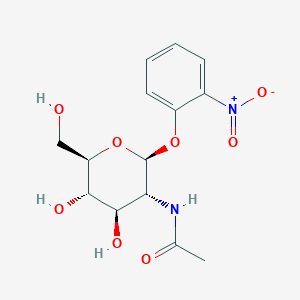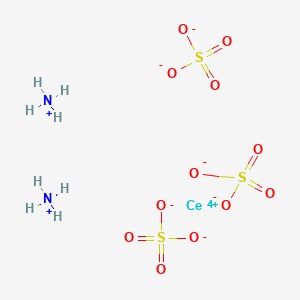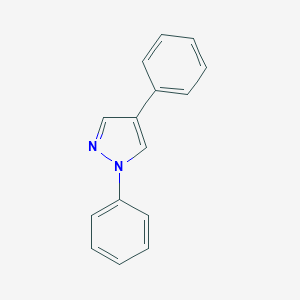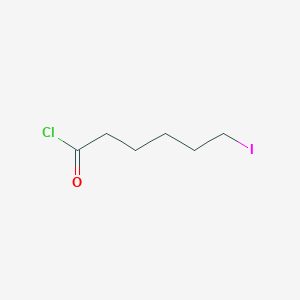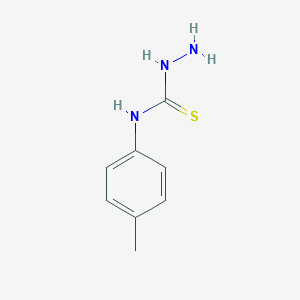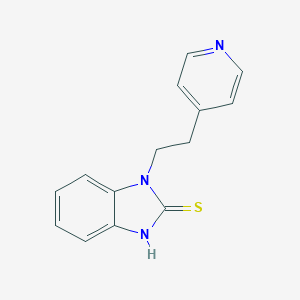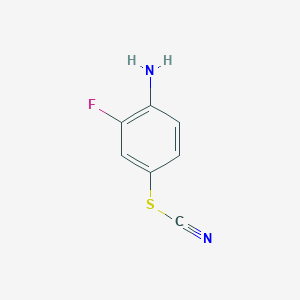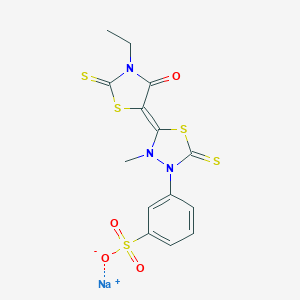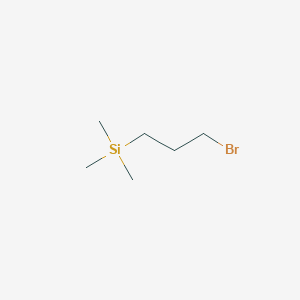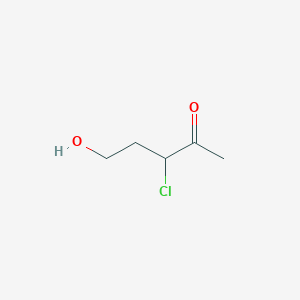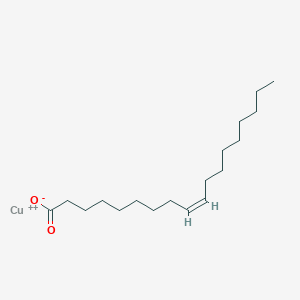
Oleic acid, copper salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleic acid, copper salt, also known as copper oleate, is a metal soap formed by the reaction of oleic acid with copper ions. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Copper oleate is known for its applications in various fields, including as a catalyst, in the preparation of copper nanoparticles, and in the production of antifouling paints.
準備方法
Synthetic Routes and Reaction Conditions: Copper oleate can be synthesized through several methods, including chemical reduction and co-precipitation. One common method involves the reaction of copper chloride with oleic acid in the presence of a reducing agent such as sodium formaldehyde sulfoxylate. The reaction is typically carried out in a solvent like acetone, and surfactants such as polyvinyl alcohol or polyvinyl pyrrolidone are used to prevent agglomeration and oxidation of the copper nanoparticles .
Industrial Production Methods: In industrial settings, copper oleate is often produced by reacting copper sulfate with oleic acid in an aqueous medium. The reaction mixture is heated and stirred to ensure complete reaction, and the resulting copper oleate is then separated and purified. This method is scalable and suitable for large-scale production .
化学反応の分析
Types of Reactions: Copper oleate undergoes various chemical reactions, including:
Oxidation: Copper oleate can be oxidized to form copper oxide (CuO) and other copper compounds.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: Copper oleate can participate in substitution reactions where the oleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Copper oxide (CuO) and other copper oxides.
Reduction: Metallic copper.
Substitution: Copper complexes with different ligands.
科学的研究の応用
Copper oleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of copper nanoparticles, which have applications in catalysis, electronics, and materials science.
Biology: Copper nanoparticles synthesized from copper oleate are studied for their antimicrobial properties and potential use in medical devices.
Medicine: Copper oleate is explored for its potential in drug delivery systems and as an antifungal agent.
作用機序
Copper oleate can be compared with other metal soaps such as zinc oleate and lead oleate:
Zinc Oleate: Similar to copper oleate, zinc oleate is used in antifouling paints and as a catalyst. zinc oleate has different solubility properties and is less toxic than copper oleate.
Lead Oleate: Lead oleate is also used in paints and coatings, but it is highly toxic and has been largely phased out due to environmental and health concerns.
Uniqueness: Copper oleate is unique due to its balance of catalytic activity, antimicrobial properties, and relatively lower toxicity compared to lead compounds. Its ability to form stable copper nanoparticles makes it valuable in nanotechnology and materials science .
類似化合物との比較
- Zinc oleate
- Lead oleate
- Aluminum oleate
特性
CAS番号 |
10402-16-1 |
|---|---|
分子式 |
C18H33CuO2 |
分子量 |
345.0 g/mol |
IUPAC名 |
copper(1+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
InChIキー |
NFRRPHPZDNJENC-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |
Key on ui other cas no. |
1120-44-1 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


